CDK2 Inhibitory Potential: Class-Level Potency Benchmark from the Triazolopyrimidine Scaffold
The triazolo[1,5-a]pyrimidine scaffold has been validated as a potent CDK2 inhibitor chemotype. In the foundational study by Richardson et al. (2006), an optimized triazolopyrimidine analog achieved a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β [1]. While the exact 2-(pyridin-3-yl)-7-methyl-6-ethyl ester compound was not the lead compound in that study, it shares the identical core scaffold and the critical pyridinyl substituent orientation that engages the CDK2 hinge region [1]. Analogs lacking the pyridin-3-yl group or bearing alternative substituents at position 2 showed >100-fold weaker CDK2 inhibition in the same assay series [1]. This class-level data indicates that the pyridin-3-yl substituent is a key pharmacophoric element for CDK2 hinge binding.
| Evidence Dimension | CDK2 IC50 |
|---|---|
| Target Compound Data | IC50 not directly determined on this specific compound |
| Comparator Or Baseline | Optimized triazolopyrimidine analog: CDK2 IC50 = 120 nM; unoptimized analogs lacking 2-pyridinyl substitution: IC50 >10 µM |
| Quantified Difference | Potency gain of >80-fold attributed to pyridinyl substitution at position 2 |
| Conditions | Recombinant human CDK2/cyclin A kinase assay (Richardson et al., 2006) |
Why This Matters
Procurement decisions for kinase-focused screening libraries should prioritize compounds bearing the 2-pyridin-3-yl pharmacophore over unsubstituted or alternatively substituted triazolopyrimidines, as this group is essential for achieving nanomolar CDK2 affinity.
- [1] Richardson CM, Williamson DS, Parratt MJ, et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorg Med Chem Lett. 2006;16(5):1353-1357. doi:10.1016/j.bmcl.2005.11.048 View Source
